molecular formula C9H12N2O3 B8282084 2-Isopropoxy-6-nitro-phenylamine

2-Isopropoxy-6-nitro-phenylamine

Cat. No.: B8282084
M. Wt: 196.20 g/mol
InChI Key: FGSPKINCCZSCGA-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-nitro-phenylamine is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-nitro-6-propan-2-yloxyaniline

InChI

InChI=1S/C9H12N2O3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,10H2,1-2H3

InChI Key

FGSPKINCCZSCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Substitution of 2-Chloro-6-nitroaniline

The most direct route involves nucleophilic displacement of a chlorine atom in 2-chloro-6-nitroaniline using isopropoxide ions. This method leverages the electron-withdrawing nitro group at position 6, which activates the aromatic ring for substitution at position 2.

Reaction Conditions

  • Substrate : 2-Chloro-6-nitroaniline (1.0 equiv)

  • Nucleophile : Sodium isopropoxide (2.5 equiv)

  • Solvent : Dimethylformamide (DMF) or toluene

  • Catalyst : Copper(I) iodide (5 mol%)

  • Temperature : 110–130°C

  • Duration : 12–24 hours

Under these conditions, the reaction achieves 85–92% yield , with the nitro group remaining intact due to its stability under basic, high-temperature conditions. The use of polar aprotic solvents like DMF enhances nucleophilicity, while copper catalysts facilitate the Ullmann-type coupling mechanism.

Optimization of Solvent and Base

Comparative studies reveal that solvent choice critically impacts reaction efficiency:

SolventBaseYield (%)Purity (%)
DMFNaO-iPr9298
TolueneKO-t-Bu8895
EthanolNH₃ (gaseous)7590

Nonpolar solvents like toluene require higher temperatures (≥130°C) but reduce side reactions such as nitro group reduction. Gaseous ammonia, though less effective for oxygen nucleophiles, minimizes by-product formation in sterically hindered systems.

Nitration of Protected 2-Isopropoxyaniline

Protection-Deprotection Strategy

To avoid over-nitration or undesired regiochemistry, the amino group in 2-isopropoxyaniline is first acetylated to form N-acetyl-2-isopropoxyaniline . This converts the strongly activating –NH₂ group into a weakly activating –NHCOCH₃ group, directing nitration to the para position relative to the isopropoxy group.

Stepwise Procedure

  • Acetylation : React 2-isopropoxyaniline with acetic anhydride (1.2 equiv) in pyridine at 25°C for 2 hours (Yield: 95%).

  • Nitration : Treat the acetanilide derivative with fuming HNO₃ (1.1 equiv) in concentrated H₂SO₄ at 0–5°C for 1 hour. The nitro group installs selectively at position 6 (Yield: 78%).

  • Deprotection : Hydrolyze the acetyl group using 6M HCl under reflux for 4 hours (Yield: 89%).

Key Mechanistic Insight
The acetyl group’s electron-withdrawing effect shifts nitration from the ortho position (favored by free –NH₂) to the para position relative to the isopropoxy group. This ensures precise placement of the nitro group at position 6.

Comparative Analysis of Synthetic Routes

Cost and Scalability

MethodCost (USD/kg)ScalabilityKey Limitation
Nucleophilic Substitution120HighRequires costly Cu catalysts
Protection-Nitration95ModerateMulti-step, low nitration yield
Reductive Amination200LowPoor selectivity

The nucleophilic substitution route is preferred for industrial-scale production due to its single-step operation and high yield, despite catalyst costs. Academic settings often favor the protection-nitration method for its regiochemical control.

Emerging Methodologies and Innovations

Photocatalytic C–O Bond Formation

Recent advances employ visible-light photocatalysis to couple 2-nitroaniline with isopropanol. Using Ir(ppy)₃ as a catalyst and blue LED irradiation, the reaction forms the C–O bond at position 2 via a radical intermediate.

Advantages :

  • Avoids harsh conditions (room temperature, neutral pH).

  • Achieves 76% yield with minimal by-products.

Limitations :

  • Requires specialized equipment.

  • Limited substrate scope for electron-deficient arenes.

Industrial Purification and Quality Control

Crude 2-isopropoxy-6-nitro-phenylamine is purified via recrystallization from ethanol/water (3:1 v/v), yielding >99% purity. Analytical validation uses:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • ¹H NMR : δ 7.8 (s, 1H, Ar–H), 6.6 (d, 1H, Ar–H), 4.5 (m, 1H, OCH(CH₃)₂), 1.3 (d, 6H, CH₃) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Isopropoxy-6-nitro-phenylamine, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves nitration of a phenylamine precursor followed by isopropoxylation. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Isopropoxylation : Alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF .
  • Purity Validation : Employ GC-MS for volatile impurities, HPLC-UV for nitro-group quantification, and ¹H/¹³C NMR to confirm structural integrity .

Q. How do solvent systems influence the stability of this compound during storage?

  • Methodological Answer : Stability studies should compare polar aprotic solvents (e.g., DMSO) versus non-polar solvents (e.g., hexane).

  • Key Metrics : Monitor nitro-group reduction (via FTIR at ~1520 cm⁻¹) and amine oxidation (HPLC retention time shifts) over 30 days at 4°C and 25°C .
  • Recommended : Store in amber vials with inert gas (N₂/Ar) to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermal decomposition mechanisms be resolved?

  • Methodological Answer : Conflicting TGA/DSC results (e.g., exothermic vs. endothermic peaks) may arise from impurities or kinetic variability.

  • Approach :

Replicate experiments under inert (N₂) and oxidative (air) atmospheres.

Use hyphenated techniques (e.g., TGA-FTIR) to identify gaseous decomposition byproducts .

Apply Kissinger-Akahira-Sunose isoconversional analysis to model activation energy variability .

Q. What strategies optimize the environmental fate modeling of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–9) with LC-MS/MS to track nitro-group cleavage and amine formation .
  • QSAR Modeling : Use EPI Suite to predict biodegradation pathways, validated via microbial consortia assays (e.g., OECD 301D) .
  • Data Integration : Cross-reference experimental half-lives with computational predictions to address discrepancies .

Q. How does the electronic effect of the isopropoxy group modulate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Compare electron-donating effects (isopropoxy) versus electron-withdrawing groups (e.g., nitro) on aryl ring electrophilicity.
  • Experimental Validation : Perform Suzuki-Miyaura couplings with Pd catalysts, monitoring yields and side-products (e.g., dehalogenation) via GC-MS .

Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., conflicting spectroscopic assignments):

Source Evaluation : Cross-check data against NIST Chemistry WebBook or peer-reviewed spectral libraries .

Reproducibility Testing : Replicate experiments with batch-specific analytical standards (e.g., SPEX CertiPrep’s custom solutions) .

Multivariate Analysis : Apply PCA to NMR/FTIR datasets to isolate outlier signals caused by trace solvents or isomers .

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